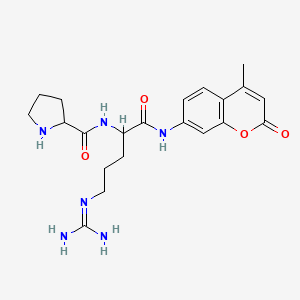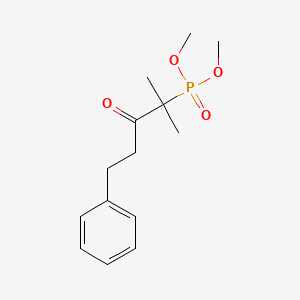![molecular formula C13H16ClNO3S B12109803 Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- CAS No. 1016522-30-7](/img/structure/B12109803.png)
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- is an organosulfur compound with the molecular formula C13H16ClNO3S. This compound is a derivative of benzenesulfonyl chloride, which is widely used in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- can be synthesized through the reaction of benzenesulfonyl chloride with 2-methyl-1-piperidinecarboxylic acid. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzenesulfonyl chloride derivatives often involves the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or sulfuryl chloride . The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: For the formation of sulfonamides, amines are used as nucleophiles.
Alcohols: For the formation of sulfonate esters, alcohols are used as nucleophiles.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines and alcohols. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom of the sulfonyl chloride susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester products.
Comparaison Avec Des Composés Similaires
Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- can be compared with other benzenesulfonyl chloride derivatives such as:
Benzenesulfonyl chloride: The parent compound, used widely in organic synthesis.
Toluene-4-sulfonyl chloride: A similar compound with a methyl group on the benzene ring, often used as a solid reagent.
4-Methylbenzenesulfonyl chloride: Another derivative with a methyl group, used in similar applications.
The uniqueness of benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- lies in its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.
Propriétés
| 1016522-30-7 | |
Formule moléculaire |
C13H16ClNO3S |
Poids moléculaire |
301.79 g/mol |
Nom IUPAC |
4-(2-methylpiperidine-1-carbonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO3S/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(8-6-11)19(14,17)18/h5-8,10H,2-4,9H2,1H3 |
Clé InChI |
LJYVNPCTDOULPP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)


![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B12109743.png)
![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)

![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)


![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)

![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
